Decamethylene dibenzoate

Descripción general

Descripción

Decamethylene dibenzoate is a biochemical.

Análisis De Reacciones Químicas

Ester Hydrolysis and Degradation

Dibenzoate esters undergo hydrolysis as the primary degradation step. For DDB, the reaction likely proceeds via nucleophilic attack on the ester carbonyl group, releasing benzoic acid and a monoester intermediate:

Key Findings from Analogous Systems:

- Rate of Hydrolysis : Shorter-chain dibenzoates (e.g., D(EG)DB) hydrolyze faster than longer-chain derivatives due to steric and electronic effects .

- Catalytic Influence : Acidic or basic conditions accelerate hydrolysis. Enzymatic cleavage by Rhodococcus rhodochrous has been observed in biodegradation studies .

Table 1: Hydrolysis Rates of Dibenzoate Esters

| Compound | Half-Life (pH 7, 25°C) | Primary Products |

|---|---|---|

| Diethylene glycol DDB | ~48 hours | Monoester + Benzoic Acid |

| 1,6-Hexanediol DDB | ~24 hours | 6-(Benzoyloxy)hexanoic Acid |

Biodegradation Pathways

Microbial degradation of DDB would likely follow pathways observed in related compounds:

- Initial Hydrolysis : Release of benzoic acid and monoester.

- Oxidative Metabolism : For longer-chain monoesters (e.g., 1,6-hexanediol monobenzoate), β-oxidation degrades the aliphatic chain into carboxylic acids .

- Aromatic Ring Cleavage : Benzoic acid is further metabolized via the β-ketoadipate pathway .

Critical Factors :

- Chain Length : Longer aliphatic chains (e.g., decamethylene) may slow degradation due to reduced solubility and enzyme accessibility.

- Co-Substrates : Alkanes enhance biodegradation efficiency by inducing enzyme production in microbes .

Synthetic Routes

DDB can be synthesized via esterification of decamethylene glycol with benzoic acid. Key methods include:

Conventional Acid Catalysis

- Conditions : Excess benzoic acid, 105–150°C, 48–72 hours .

- Catalysts : Antimony acetate (Sb(OAc)) or ionic liquids (e.g., [HSO-pMIM]HSO) .

- Yield : >98% under optimized conditions .

Green Chemistry Approaches

- Solvent-Free Systems : Reduce waste and energy use .

- Recyclable Catalysts : Ionic liquids enable reuse without significant activity loss .

Table 2: Synthesis Parameters for Dibenzoate Esters

| Parameter | Diethylene Glycol DDB | 1,6-Hexanediol DDB |

|---|---|---|

| Temperature (°C) | 105–150 | 148–152 |

| Catalyst Loading (wt%) | 10 | 10 |

| Reaction Time (h) | 48 | 4.5 |

| Yield (%) | 98 | 99 |

Thermal and Oxidative Stability

DDB’s stability under heat or oxidation is influenced by its aliphatic chain:

- Thermal Decomposition : Above 200°C, decarboxylation may occur, releasing CO and forming alkenes .

- Oxidative Resistance : Longer chains provide better stability against autoxidation compared to shorter esters .

Environmental and Toxicological Considerations

Propiedades

Número CAS |

94160-13-1 |

|---|---|

Fórmula molecular |

C24H30O4 |

Peso molecular |

382.5 |

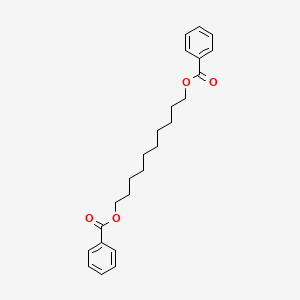

Nombre IUPAC |

10-benzoyloxydecyl benzoate |

InChI |

InChI=1S/C24H30O4/c25-23(21-15-9-7-10-16-21)27-19-13-5-3-1-2-4-6-14-20-28-24(26)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |

Clave InChI |

JRQMQZLDGAFURO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCCCCCCOC(=O)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decamethylene dibenzoate; 1,10-Decanediol, dibenzoate; decane-1,10-diyl dibenzoate. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.